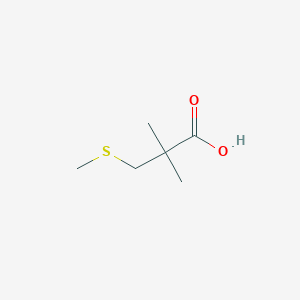

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid

Descripción general

Descripción

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C6H12O2S. It is characterized by the presence of a carboxylic acid group, a methylsulfanyl group, and two methyl groups attached to the same carbon atom. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with a methylsulfanyl reagent under controlled conditions. One common method is the alkylation of 2,2-dimethylpropanoic acid with methylthiolate in the presence of a suitable base, such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Biological Applications

Research into the biological activity of 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid suggests potential interactions with various biological molecules. Its mechanism of action may involve:

- Nucleophilic and Electrophilic Interactions : The compound can act as either a nucleophile or electrophile, influencing biochemical pathways and stability of other molecules.

- Potential Anticancer Activity : Studies indicate that derivatives of related compounds may inhibit cancer cell proliferation. For instance, modifications of similar structures have shown promising results against colon cancer cells, suggesting that this compound could be explored for similar therapeutic effects .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can be used to create more complex molecules through:

- Formation of Covalent Bonds : Its ability to form covalent bonds with target molecules is crucial for developing new pharmaceuticals.

- Synthesis of Derivatives : The compound can be modified to produce analogs with varying biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound may have applications in drug design and development:

- Lead Compound for Drug Development : Its structural features could lead to the discovery of new drugs targeting specific diseases.

- Biological Activity Screening : Compounds derived from it can be screened for biological activity against various cell lines to assess their therapeutic potential.

Case Studies

- Anticancer Research : A study on structurally similar compounds demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This highlights the potential for this compound in developing targeted cancer therapies.

- Synthetic Methodologies : Research has explored various synthetic pathways involving this compound, emphasizing its utility in creating more complex organic molecules efficiently.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethylpropanoic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

3-(Methylsulfanyl)propanoic acid: Lacks the two methyl groups, affecting its steric and electronic properties.

2-Methyl-3-(methylsulfanyl)propanoic acid:

Uniqueness

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid is unique due to the combination of its carboxylic acid group, methylsulfanyl group, and two methyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Actividad Biológica

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid (CAS No. 37695-38-8) is an organic compound characterized by a unique structure that includes a propanoic acid backbone, two methyl groups, and a methylsulfanyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 162.25 g/mol. The presence of the methylsulfanyl group enhances its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation : The reaction of 2,2-dimethylpropanoic acid with methylthiolate in the presence of bases such as sodium hydride or potassium carbonate.

- Esterification : The conversion of the acid to its methyl ester form using methanol and an acid catalyst under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The methylsulfanyl group can engage in biochemical pathways that influence enzyme activity and protein interactions. Hydrolysis of the ester form can release the active carboxylic acid, which may further interact with cellular components.

Anticancer Properties

Recent studies have explored the potential anticancer properties of derivatives related to this compound. For instance, compounds synthesized from structural modifications of related propanoic acids have shown selective inhibition of colon cancer cell proliferation. The most potent derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant anticancer activity while sparing normal cells .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features enable it to modulate enzyme activity, which could be beneficial in developing therapeutic agents targeting metabolic disorders or cancers.

Research Findings

Case Studies

- Colon Cancer Study : A series of derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for anticancer activity. Twelve out of twenty-four compounds demonstrated selective inhibition against HCT-116 cells while showing minimal effects on normal HEK-293 cells .

- Enzyme Modulation Research : Studies have indicated that the compound may interact with metabolic enzymes, leading to altered metabolic pathways that could be exploited for therapeutic purposes in metabolic diseases .

Propiedades

IUPAC Name |

2,2-dimethyl-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIWBMWNNPWQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.